molecular formula C13H18N4O3 B6424697 methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034551-93-2

methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B6424697
CAS No.: 2034551-93-2
M. Wt: 278.31 g/mol
InChI Key: AZDCNQMQECYXCX-UHFFFAOYSA-N
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Description

Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.13789045 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the 1,2,3-triazole moiety is significant as it is associated with various pharmacological effects. The chemical structure can be represented as follows:

C14H18N4O3\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial properties. In a study focusing on triazole derivatives, several compounds were synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed significant antibacterial activity.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundE. coli18
This compoundS. aureus22

Anticancer Activity

The anticancer potential of the compound has also been evaluated in various studies. For instance, in vitro tests on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) showed promising results.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (μM)Reference
MCF-75.0
HCT-1166.5
HepG24.0

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Mechanistic Studies

Mechanistic studies have indicated that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression and microbial growth. For example, it has been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells.

Case Study 1: Synthesis and Evaluation

In a recent study published in MDPI, researchers synthesized a series of triazole derivatives and evaluated their biological activities. Among these derivatives, this compound was highlighted for its superior antimicrobial and anticancer properties compared to standard treatments like doxorubicin and metronidazole .

Case Study 2: In Vivo Studies

An in vivo study investigated the effects of the compound on tumor growth in animal models. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline solution . This supports the potential application of this compound in cancer therapy.

Properties

IUPAC Name

methyl 6-(1-methyltriazole-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-16-8-10(14-15-16)11(18)17-5-3-13(4-6-17)7-9(13)12(19)20-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCNQMQECYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3(CC2)CC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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